molecular formula C18H24N2O2S B2897699 N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide CAS No. 954065-96-4

N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide

Cat. No. B2897699
CAS RN: 954065-96-4
M. Wt: 332.46
InChI Key: YUEQZBGVVFUDRD-UHFFFAOYSA-N
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Description

The compound appears to contain a dimethylamino group attached to a phenyl group, a propyl linker, and another phenyl group. Compounds with similar structures are often used in the synthesis of various pharmaceuticals and materials due to their versatile chemical properties .

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives, including compounds with structural similarities to N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide, have been extensively studied for their tautomeric behaviors and molecular conformations. These studies are crucial because the tautomeric forms of molecules are directly related to their pharmaceutical and biological activities. Through spectroscopic methods, researchers have been able to identify different conformers of these molecules, providing insights into their chemical behavior and potential applications in medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthetic Protocols for Sulfonamides

The synthesis of various vinylsulfones and vinylsulfonamides, which are related to the structure of interest, has been explored due to their wide range of biological activities. These compounds are frequently used in synthetic organic chemistry for their roles as active agents in multiple types of reactions. Despite the extensive synthesis of these compounds, the development of synthetic protocols for specific low molecular weight representatives, such as N,N-dimethyl-1-propene-1-sulfonamide, has been less explored until recent studies provided new insights and methodologies (Kharkov University Bulletin Chemical Series, 2020).

Molecular Probes and Fluorescent Dyes

Research into sulfonamide derivatives has also extended into the development of fluorescent molecular probes. New compounds embodying a dimethylamino group and a sulfonyl group have been synthesized, demonstrating strong solvent-dependent fluorescence. These findings are significant for developing ultrasensitive fluorescent molecular probes that can study a variety of biological events and processes, indicating the versatility of sulfonamide derivatives in biochemical research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Novel Synthetic Approaches

Further studies have introduced new synthetic approaches to phenylmethanesulfonamide derivatives, demonstrating the high reactivity and potential for diversification of these compounds. Such studies underscore the importance of sulfonamide derivatives in synthetic chemistry, providing new pathways for the synthesis of compounds with potential biological and pharmaceutical applications (Aizina, Levkovskaya, & Rozentsveig, 2012).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. For example, N-[3-(Dimethylamino)propyl]methacrylamide, a compound with a similar structure, is classified as a skin irritant, serious eye damage, and skin sensitizer .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-20(2)18-12-10-16(11-13-18)9-6-14-19-23(21,22)15-17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEQZBGVVFUDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-1-phenylmethanesulfonamide

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